MFZ 10-7

描述

The exact mass of the compound this compound (hydrochloride) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

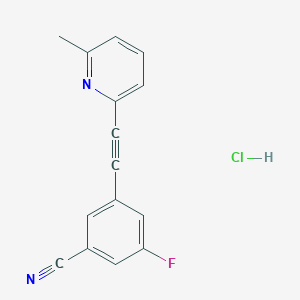

3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FN2.ClH/c1-11-3-2-4-15(18-11)6-5-12-7-13(10-17)9-14(16)8-12;/h2-4,7-9H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRHOKQFFLQKKNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C#CC2=CC(=CC(=C2)F)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1779796-36-9 | |

| Record name | MFZ10-7 hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3EFD8HR3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Molecular Tangle: A Technical Guide to the Mechanism of Action of MFZ 10-7

For Immediate Release

This whitepaper provides a detailed examination of the pharmacological profile of MFZ 10-7, a potent and selective small molecule of significant interest to researchers in neuropharmacology and drug development. We will delve into its core mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of its engagement with cellular signaling pathways.

Core Mechanism of Action: Negative Allosteric Modulation of mGluR5

This compound functions as a high-affinity negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5).[1][2][3][4][5][6] Unlike orthosteric antagonists that directly compete with the endogenous ligand, glutamate, for its binding site, this compound binds to a distinct, allosteric site on the mGluR5 protein. This binding event induces a conformational change in the receptor that, in turn, reduces its affinity for glutamate and/or its ability to initiate downstream signaling cascades upon glutamate binding. The primary consequence of this action is the potent inhibition of glutamate-mediated intracellular calcium mobilization.[3][]

The selectivity and high potency of this compound for mGluR5 make it a valuable tool for dissecting the physiological and pathophysiological roles of this receptor, particularly in the context of neuropsychiatric and addictive disorders.[2][4][5][8][9] Preclinical studies have demonstrated its efficacy in attenuating drug-taking and drug-seeking behaviors in animal models of cocaine addiction.[2][4][5][][8]

Quantitative Pharmacological Data

The potency and binding affinity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data, providing a comparative perspective with other well-known mGluR5 NAMs.

| Compound | IC50 (nM) | Target | Assay |

| This compound | 1.22 | mGluR5 | Glutamate-mediated calcium mobilization [3][] |

| MPEP | ~16 | mGluR5 | Not Specified |

| MTEP | ~56 | mGluR5 | Not Specified |

| Fenobam | ~230 | mGluR5 | Not Specified |

| Compound | Ki (nM) | Target |

| This compound | 0.67 | rat mGluR5 [3][6] |

| MTEP | ~42.2 | mGluR5 |

| Fenobam | ~221.1 | mGluR5 |

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism of action of this compound at the cellular level, depicting its interaction with the mGluR5 signaling cascade.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are outlined below. These methodologies are representative of the standard practices used to determine the pharmacological profile of a novel compound.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the mGluR5.

Methodology:

-

Membrane Preparation: Membranes from cells expressing recombinant rat mGluR5 are prepared by homogenization and centrifugation.

-

Radioligand: A specific radioligand for the allosteric site of mGluR5, such as [3H]MPEP, is used.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor compound (this compound).

-

Incubation and Separation: The mixture is incubated to allow for binding equilibrium. Bound and free radioligand are then separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

Objective: To determine the functional potency (IC50) of this compound in inhibiting glutamate-induced calcium release.

Methodology:

-

Cell Culture: Cells stably expressing mGluR5 are cultured and plated.

-

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: An EC80 concentration of glutamate is added to stimulate the mGluR5 receptor.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are measured by detecting the fluorescence intensity using a plate reader.

-

Data Analysis: The inhibitory effect of this compound at each concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.

In Vivo Cocaine Self-Administration Model

Objective: To evaluate the effect of this compound on the reinforcing properties of cocaine.

Methodology:

-

Animal Subjects: Male Wistar or Sprague-Dawley rats are used.

-

Catheter Implantation: Rats are surgically implanted with intravenous catheters for cocaine delivery.

-

Training: Rats are trained to self-administer cocaine by pressing a lever, which delivers an infusion of the drug.

-

Drug Administration: Prior to the self-administration session, rats are pre-treated with intraperitoneal injections of either vehicle or varying doses of this compound.[2]

-

Behavioral Testing: The number of cocaine infusions and lever presses are recorded during the session.

-

Data Analysis: The effects of this compound on cocaine self-administration are analyzed using statistical methods such as ANOVA to determine dose-dependent effects.[2]

The following diagram provides a workflow for the in vivo cocaine self-administration experiment.

References

- 1. This compound | Tocris Bioscience 4438 product information [labome.com]

- 2. A Novel mGluR5 Antagonist, this compound, Inhibits Cocaine-Taking and Cocaine-Seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CAS 1779796-36-9 | MFZ107 | Tocris Bioscience [tocris.com]

- 4. A novel mGluR5 antagonist, this compound, inhibits cocaine-taking and cocaine-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rdw.rowan.edu [rdw.rowan.edu]

- 6. medchemexpress.com [medchemexpress.com]

- 8. mGluR5 antagonism inhibits cocaine reinforcement and relapse by elevation of extracellular glutamate in the nucleus accumbens via a CB1 receptor mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ORCID [orcid.org]

An In-depth Technical Guide to MFZ 10-7: A Potent and Selective mGluR5 Negative Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

MFZ 10-7, with the chemical name 3-fluoro-5-((6-methylpyridin-2-yl)ethynyl)benzonitrile, is a highly potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Its ability to modulate glutamatergic neurotransmission has positioned it as a significant tool in neuroscience research, particularly in the investigation of neuropsychiatric and neurodevelopmental disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and a summary of its key quantitative data.

Chemical Structure and Properties

This compound is a small molecule with a well-defined chemical structure that is crucial for its high-affinity binding to mGluR5.

Chemical Structure:

Image Credit: PubChem CID 46208250

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-fluoro-5-((6-methylpyridin-2-yl)ethynyl)benzonitrile | |

| Molecular Formula | C₁₅H₉FN₂ | [1] |

| Molecular Weight | 236.25 g/mol | |

| CAS Number | 1224431-15-5 | [1] |

| Canonical SMILES | Cc1cccc(n1)C#Cc2cc(F)cc(c2)C#N | [1] |

| InChI Key | ZGEXQIMQZVRTDZ-UHFFFAOYSA-N | [1] |

| Physical Appearance | Off-white solid | [2] |

| Storage | Store at -20°C | [2] |

Synthesis

A plausible synthesis would involve the coupling of 2-ethynyl-6-methylpyridine and 3-bromo-5-fluorobenzonitrile .

Proposed Synthetic Scheme:

References

A Technical Guide to MFZ 10-7: A Potent and Selective Negative Allosteric Modulator of mGluR5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MFZ 10-7, a novel and highly potent negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). This document consolidates key in vitro and in vivo data, outlines relevant experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.

Core Compound Properties and Mechanism of Action

This compound, chemically known as 3-fluoro-5-((6-methylpyridin-2-yl)ethynyl)benzonitrile, is a high-affinity, selective mGluR5 NAM.[1][2][3] Unlike orthosteric antagonists that directly compete with the endogenous ligand glutamate, this compound binds to a distinct allosteric site on the mGluR5 protein. This binding event induces a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to activate intracellular signaling pathways upon glutamate binding. This negative allosteric modulation effectively dampens mGluR5-mediated signaling.

Metabotropic glutamate receptor 5 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, typically couples to Gαq/11. This initiates a signaling cascade involving phospholipase C (PLC) activation, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). Downstream of this, the extracellular signal-regulated kinase (ERK) pathway can be activated. This compound, by inhibiting the initial receptor activation, effectively attenuates these downstream signals.

Quantitative In Vitro Pharmacology

This compound has demonstrated superior potency and affinity for mGluR5 compared to other well-characterized NAMs such as MPEP, MTEP, and fenobam.[1][2][3][4] The following tables summarize the comparative quantitative data.

Table 1: In Vitro Binding Affinities of mGluR5 Negative Allosteric Modulators

| Compound | K_i (nM) at rat mGluR5 | Fold Difference vs. This compound |

| This compound | 0.67 [5] | - |

| MTEP | ~42.21 | ~63-fold higher[1] |

| Fenobam | ~221.1 | ~330-fold higher[1] |

Table 2: In Vitro Functional Potencies of mGluR5 Negative Allosteric Modulators (Inhibition of Glutamate-Mediated Calcium Mobilization)

| Compound | IC_50 (nM) | Fold Difference vs. This compound |

| This compound | 1.22 [] | - |

| MPEP | ~15.86 | ~13-fold higher[1] |

| MTEP | ~56.12 | ~46-fold higher[1] |

| Fenobam | ~229.36 | ~188-fold higher[1] |

Table 3: Selectivity Profile of this compound

| Off-Target | K_i (nM) | Fold Selectivity for mGluR5 |

| Monoamine Oxidase B (MAO-B) | ~770.5 | ~1150-fold[1][5] |

| Thromboxane A2 (TXA2) Receptor | ~2010 | ~3000-fold[1][5] |

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action and pharmacological properties of this compound, specific in vitro assays are employed. The following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Figure 1: mGluR5 signaling and this compound's inhibitory mechanism.

Figure 2: Experimental workflow for a calcium mobilization assay.

Figure 3: Logical workflow for preclinical evaluation of this compound.

Experimental Protocols

Detailed, step-by-step protocols are crucial for the replication and validation of scientific findings. Below are overviews of the key experimental methodologies used in the characterization of this compound, based on available information.

In Vitro Radioligand Binding Assay for K_i Determination

This assay quantifies the affinity of a compound for a specific receptor.

-

Cell Preparation: Membranes are prepared from HEK293 cells stably expressing rat mGluR5.[7]

-

Assay Buffer: A typical buffer used is 50 mM Tris with 0.9% NaCl, at a pH of 7.4.[7]

-

Radioligand: A radiolabeled ligand that binds to the same allosteric site as this compound, such as [³H]methoxyPEPy (an MPEP analog), is used.[7]

-

Procedure:

-

Varying concentrations of the unlabeled test compound (this compound) are prepared.

-

The test compound, cell membranes (e.g., 40 µ g/well ), and a fixed concentration of the radioligand are incubated together.[7]

-

The mixture is incubated to allow binding to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through a filter plate.

-

The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

-

-

Data Analysis: The data are used to generate a competition binding curve, from which the IC₅₀ (the concentration of the test compound that displaces 50% of the radioligand) is determined. The K_i is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

In Vitro Functional Assay: Calcium Mobilization

This assay measures the functional consequence of receptor modulation.

-

Cell Line: HEK293 cells stably expressing rat mGluR5 are commonly used.[7][8]

-

Procedure:

-

Cells are plated in 96- or 384-well plates and incubated.[7]

-

The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

The cells are incubated with varying concentrations of this compound.

-

A fixed concentration of glutamate (at its EC₅₀ or EC₈₀ for robust signaling) is added to stimulate the receptors.

-

The change in intracellular calcium concentration is measured as a change in fluorescence intensity using an instrument like a FlexStation or a FLIPR (Fluorometric Imaging Plate Reader).[7]

-

-

Data Analysis: The inhibitory effect of this compound at each concentration is calculated relative to the response elicited by glutamate alone. A dose-response curve is generated, and the IC₅₀ value is determined, representing the concentration of this compound that inhibits 50% of the glutamate-induced calcium mobilization.[]

In Vivo Behavioral Models: Cocaine Self-Administration and Reinstatement

These models are used to assess the therapeutic potential of this compound in addiction-related behaviors.

-

Subjects: Male Wistar or Sprague-Dawley rats are typically used.

-

Surgery: Rats are surgically implanted with intravenous catheters for cocaine self-administration.

-

Cocaine Self-Administration:

-

Rats are trained to press a lever to receive an intravenous infusion of cocaine.

-

Once stable responding is established, the effect of this compound is tested.

-

Rats are pretreated with various doses of this compound (or vehicle) via intraperitoneal (i.p.) injection before the self-administration session.[1][2][3]

-

The number of cocaine infusions earned is recorded as the primary measure of drug-taking behavior.

-

-

Reinstatement of Cocaine-Seeking:

-

After the self-administration phase, the lever-pressing behavior is extinguished by replacing cocaine infusions with saline.

-

Once responding is low, relapse-like behavior is triggered by a "prime" injection of cocaine or presentation of cocaine-associated cues.

-

The effect of this compound pretreatment on this reinstated drug-seeking behavior (lever pressing without drug reward) is measured.[1][2][3]

-

-

Control Measures: To ensure the effects are specific to the rewarding properties of the drug and not due to general motor impairment, control experiments are conducted. These include measuring the effect of this compound on sucrose self-administration (a natural reward) and on general locomotor activity in an open field.[1][2][3]

Conclusion

This compound is a highly potent and selective mGluR5 negative allosteric modulator, exhibiting significantly improved in vitro pharmacological properties compared to previous generations of mGluR5 NAMs. Its efficacy in preclinical models of cocaine addiction highlights its potential as a valuable research tool and a promising candidate for further therapeutic development. The experimental methodologies outlined in this guide provide a framework for the continued investigation of this compound and other novel mGluR5 modulators.

References

- 1. A Novel mGluR5 Antagonist, this compound, Inhibits Cocaine-Taking and Cocaine-Seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "A novel mGluR5 antagonist, this compound, inhibits cocaine-taking and cocai" by Thomas Keck, Mu-Fa Zou et al. [rdw.rowan.edu]

- 3. A novel mGluR5 antagonist, this compound, inhibits cocaine-taking and cocaine-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rdw.rowan.edu [rdw.rowan.edu]

- 5. medchemexpress.com [medchemexpress.com]

- 7. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

The Discovery and Synthesis of MFZ 10-7: A Potent and Selective mGluR5 Negative Allosteric Modulator

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and preclinical characterization of MFZ 10-7 (3-fluoro-5-((6-methylpyridin-2-yl)ethynyl)benzonitrile hydrochloride), a high-affinity and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This compound has emerged as a valuable research tool for investigating the role of mGluR5 in various physiological and pathological processes, particularly in the context of substance use disorders. This document provides a comprehensive overview of its pharmacological properties, detailed experimental protocols for its synthesis and in vitro/in vivo evaluation, and a summary of key quantitative data. Visualizations of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of its mechanism of action and preclinical development.

Introduction

Metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor, is a key player in excitatory neurotransmission in the central nervous system. Its involvement in synaptic plasticity, learning, and memory has made it an attractive therapeutic target for a range of neurological and psychiatric disorders, including anxiety, depression, and substance use disorders. Negative allosteric modulators of mGluR5 have shown considerable promise in preclinical models by attenuating the effects of excessive glutamate signaling.

This compound was developed as a novel mGluR5 NAM with improved potency and selectivity over earlier compounds such as MPEP and MTEP.[1] Structurally, it is an analog of MPEP and is characterized by a pyridyl-ethynyl-phenyl scaffold.[1][2] Preclinical studies have demonstrated its efficacy in reducing cocaine-taking and cocaine-seeking behaviors in animal models, highlighting its potential for the development of addiction therapeutics.[1]

Quantitative Data Summary

The following tables summarize the key in vitro binding affinities and functional potencies of this compound in comparison to other well-characterized mGluR5 NAMs.

Table 1: In Vitro Binding Affinities of mGluR5 NAMs

| Compound | Ki (nM) at mGluR5 |

| This compound | 0.67 [1] |

| MTEP | 42[1] |

| Fenobam | 221[1] |

Table 2: In Vitro Functional Potencies of mGluR5 NAMs (Inhibition of Glutamate-Mediated Calcium Mobilization)

| Compound | IC50 (nM) |

| This compound | 1.22 [1] |

| MPEP | 16[1] |

| MTEP | 56[1] |

| Fenobam | 230[1] |

Experimental Protocols

Synthesis of this compound (3-fluoro-5-((6-methylpyridin-2-yl)ethynyl)benzonitrile hydrochloride)

The synthesis of this compound is based on a Sonogashira coupling reaction. The following protocol is adapted from the general procedures described in the primary literature.[2]

Materials:

-

3-bromo-5-fluorobenzonitrile

-

2-ethynyl-6-methylpyridine

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl) in diethyl ether

Procedure:

-

To a solution of 3-bromo-5-fluorobenzonitrile (1.0 eq) and 2-ethynyl-6-methylpyridine (1.2 eq) in anhydrous THF, add triethylamine (3.0 eq).

-

Degas the mixture with argon for 15 minutes.

-

Add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature under an argon atmosphere for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Dissolve the purified free base in a minimal amount of diethyl ether.

-

Add a solution of HCl in diethyl ether (1 M) dropwise with stirring until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-fluoro-5-((6-methylpyridin-2-yl)ethynyl)benzonitrile hydrochloride (this compound) as a solid.

-

Confirm the structure and purity of the final product by 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Functional Assay: Glutamate-Mediated Calcium Mobilization

This assay determines the potency of this compound to inhibit the intracellular calcium release mediated by the activation of mGluR5.

Materials:

-

Human embryonic kidney (HEK) 293 cells stably expressing rat mGluR5.

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

-

Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

HEPES-buffered saline (HBS): 20 mM HEPES, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM glucose, pH 7.4.

-

L-glutamic acid.

-

This compound and other test compounds.

Procedure:

-

Cell Culture: Culture the HEK 293-mGluR5 cells in DMEM at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Wash the cells with HBS. Load the cells with Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBS for 1 hour at 37°C.

-

Compound Incubation: Wash the cells with HBS to remove excess dye. Add varying concentrations of this compound or other antagonist compounds to the wells and incubate for 15-30 minutes at room temperature.

-

Calcium Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR). Measure the baseline fluorescence.

-

Agonist Addition: Add a solution of L-glutamic acid at a concentration that elicits a submaximal response (EC80) to all wells simultaneously using the plate reader's integrated fluidics.

-

Data Acquisition: Record the fluorescence intensity over time to measure the intracellular calcium mobilization.

-

Data Analysis: Determine the inhibitory effect of this compound by calculating the percentage inhibition of the glutamate-induced calcium response. Construct a concentration-response curve and calculate the IC50 value using non-linear regression analysis.

In Vivo Assay: Rat Model of Cocaine Self-Administration

This protocol assesses the effect of this compound on the reinforcing properties of cocaine.[1]

Animals:

-

Male Wistar or Sprague-Dawley rats with jugular vein catheters.

Apparatus:

-

Standard operant conditioning chambers equipped with two levers, a stimulus light, a tone generator, and an infusion pump connected to the rat's catheter.

Procedure:

-

Acquisition of Cocaine Self-Administration:

-

Allow rats to self-administer cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule during daily 2-hour sessions.

-

A response on the "active" lever results in a cocaine infusion and the presentation of a light and tone cue, while a response on the "inactive" lever has no consequence.

-

Continue training until stable responding is achieved (e.g., less than 15% variation in the number of infusions over three consecutive days).

-

-

Drug Treatment and Testing:

-

Once stable responding is established, administer this compound (e.g., 0, 1, 3, 10 mg/kg, intraperitoneally) 30 minutes before the start of the self-administration session.

-

Use a within-subjects design, where each rat receives each dose of this compound in a counterbalanced order, with several days of baseline self-administration between drug test days.

-

-

Data Analysis:

-

Record the number of active and inactive lever presses and the number of cocaine infusions.

-

Analyze the data using appropriate statistical methods (e.g., repeated measures ANOVA) to determine the effect of this compound on cocaine self-administration.

-

Visualizations

Signaling Pathway of mGluR5 and Modulation by this compound

Caption: mGluR5 signaling cascade and the inhibitory action of this compound.

Experimental Workflow for the Discovery and Preclinical Evaluation of this compound

References

Unveiling MFZ 10-7: A Potent and Selective mGluR5 Negative Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MFZ 10-7, a novel and highly potent negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This compound has demonstrated significant potential in preclinical models for the treatment of substance use disorders, particularly cocaine addiction. This document details its chemical properties, mechanism of action, and key experimental findings, offering a valuable resource for researchers in the field of neuropharmacology and drug development.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile hydrochloride .[1][2][3] It is also known by its synonym, 3-Fluoro-5-[2-(6-methyl-2-pyridinyl)ethynyl]benzonitrile hydrochloride.[1][3]

| Property | Value | Reference |

| Molecular Formula | C₁₅H₉FN₂.HCl | [1] |

| Molecular Weight | 272.7 g/mol | [1] |

| CAS Number | 1224431-15-5 | [1] |

| InChI Key | ZGEXQIMQZVRTDZ-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CC=CC(=N1)C#CC2=CC(=CC(=C2)F)C#N | [1] |

Mechanism of Action: Targeting the mGluR5 Receptor

This compound functions as a negative allosteric modulator of the mGluR5 receptor.[1][3][4] This means it binds to a site on the receptor that is distinct from the glutamate binding site (the orthosteric site). This binding event reduces the receptor's response to glutamate, effectively dampening its signaling. The mGluR5 receptor is a G-protein coupled receptor that, upon activation by glutamate, mobilizes intracellular calcium.[1] this compound potently inhibits this glutamate-mediated calcium mobilization.[1][3][4]

The metabotropic glutamate receptors, and mGluR5 in particular, are critically involved in synaptic plasticity and neurotransmission in brain regions associated with reward and addiction, such as the nucleus accumbens. By modulating mGluR5 activity, this compound can influence the neurobiological pathways underlying drug-seeking and addictive behaviors.

In Vitro Efficacy and Selectivity

Studies have demonstrated the high potency and selectivity of this compound for the mGluR5 receptor compared to other well-known mGluR5 NAMs.

| Compound | IC₅₀ (nM) for mGluR5 | Binding Affinity (Ki) (nM) for mGluR5 |

| This compound | 1.22 | 0.67 |

| MPEP | ~16 | Not Reported |

| MTEP | ~56 | ~42 |

| Fenobam | ~230 | ~221 |

Data compiled from Keck et al., 2014.[5]

As the table illustrates, this compound exhibits a significantly lower IC₅₀ and Ki value, indicating its superior potency in inhibiting mGluR5 function and its higher binding affinity for the receptor compared to MPEP, MTEP, and fenobam.[5]

Preclinical In Vivo Studies: Attenuation of Cocaine-Related Behaviors

The primary preclinical evidence for the therapeutic potential of this compound comes from studies investigating its effects on cocaine-taking and cocaine-seeking behaviors in rat models.

Inhibition of Cocaine Self-Administration

In rats trained to self-administer cocaine, this compound has been shown to dose-dependently reduce the intake of the drug.[5] This suggests that this compound can diminish the reinforcing properties of cocaine.

Reduction of Cocaine-Seeking Behavior

This compound is also effective in attenuating various forms of relapse-like behavior in animal models:

-

Cocaine-Induced Reinstatement: It inhibits the reinstatement of drug-seeking behavior triggered by a priming dose of cocaine.[5]

-

Cue-Induced Reinstatement: It reduces drug-seeking behavior elicited by environmental cues previously associated with cocaine availability.[5]

Importantly, these effects on cocaine-related behaviors were observed at doses that did not significantly affect locomotor activity, suggesting that the observed reductions in drug-taking and seeking are not due to general motor impairment.[5]

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to characterize the activity of this compound.

In Vitro Functional Assay: Measurement of Intracellular Calcium Mobilization

This assay is used to determine the potency of mGluR5 NAMs in inhibiting receptor function.

-

Cell Line: Human embryonic kidney (HEK) 293 cells stably expressing the rat mGluR5 receptor.

-

Procedure:

-

Cells are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Cells are pre-incubated with varying concentrations of this compound or other NAMs.

-

Glutamate is added to stimulate the mGluR5 receptor.

-

The resulting increase in intracellular calcium is measured as a change in fluorescence using a plate reader.

-

The concentration of the NAM that produces 50% inhibition of the glutamate response (IC₅₀) is calculated.

-

In Vivo Behavioral Assay: Cocaine Self-Administration in Rats

This model assesses the reinforcing effects of a drug and the ability of a compound to reduce drug-taking behavior.

-

Subjects: Male Wistar or Sprague-Dawley rats.

-

Surgical Preparation: Rats are surgically implanted with an intravenous catheter into the jugular vein.

-

Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light, and an infusion pump.

-

Procedure:

-

Acquisition: Rats are trained to press the active lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion). Each infusion is paired with a discrete cue (e.g., illumination of the stimulus light).

-

Maintenance: Once stable responding is established, the effect of this compound is tested.

-

Drug Administration: Rats are pretreated with various doses of this compound or vehicle via intraperitoneal (i.p.) injection prior to the self-administration session.

-

Data Collection: The number of infusions earned and lever presses are recorded.

-

In Vivo Behavioral Assay: Reinstatement of Cocaine-Seeking

This model mimics relapse to drug use in humans.

-

Procedure:

-

Extinction: Following stable self-administration, the cocaine and its associated cues are withheld. Lever pressing no longer results in drug infusion, leading to a decrease in responding (extinction).

-

Reinstatement: Once responding is extinguished, reinstatement of drug-seeking is triggered by:

-

Drug-Primed: A non-contingent injection of cocaine.

-

Cue-Induced: Presentation of the drug-associated cues.

-

-

Drug Testing: The effect of this compound on reinstatement is assessed by administering the compound prior to the reinstatement trigger.

-

Data Collection: The number of presses on the previously active lever is recorded as a measure of drug-seeking.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and experimental workflows associated with the study of this compound.

References

- 1. Negative Allosteric Modulators of Metabotropic Glutamate Receptors Subtype 5 in Addiction: a Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel mGluR5 Antagonist, this compound, Inhibits Cocaine-Taking and Cocaine-Seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rdw.rowan.edu [rdw.rowan.edu]

- 5. researchgate.net [researchgate.net]

MFZ 10-7: A Technical Guide to its Binding Affinity, Selectivity, and Modulation of mGluR5 Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of MFZ 10-7, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). Initially misidentified in the query as a sigma-2 ligand, this document clarifies that this compound's pharmacological activity is centered on mGluR5. This guide details its binding affinity, selectivity profile, and the downstream signaling pathways it modulates. Included are detailed experimental protocols for key assays, quantitative data summaries, and visualizations of the relevant biological and experimental workflows to support researchers and drug development professionals in their investigation of this compound.

Introduction

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission and neuronal plasticity.[1] Its dysregulation has been implicated in a variety of neurological and psychiatric disorders. This compound (3-fluoro-5-((6-methylpyridin-2-yl)ethynyl)benzonitrile) has emerged as a highly potent and selective mGluR5 negative allosteric modulator (NAM).[2][3] As a NAM, this compound binds to a topographically distinct site from the endogenous ligand glutamate, inducing a conformational change that reduces the receptor's response to agonist stimulation.[4] This mechanism offers the potential for greater subtype selectivity and a more nuanced modulation of glutamatergic signaling compared to orthosteric antagonists.[5] This guide serves as a technical resource, providing detailed information on the binding characteristics and functional effects of this compound.

Binding Affinity and Selectivity

This compound exhibits high-affinity binding to the mGluR5 receptor. Its potency and selectivity have been characterized through various in vitro assays, demonstrating a significant improvement over earlier mGluR5 NAMs such as MPEP and MTEP.[2]

Quantitative Binding and Functional Data

The binding affinity (Ki) and functional potency (IC50) of this compound for mGluR5, along with its selectivity over other key targets, are summarized in the tables below.

| Compound | Target | Ki (nM) | Species | Reference |

| This compound | mGluR5 | 0.67 | Rat | [2] |

| MTEP | mGluR5 | ~42 | Rat | [5] |

| Fenobam | mGluR5 | ~221 | Rat | [2] |

Table 1: In Vitro Binding Affinities (Ki) of this compound and other mGluR5 NAMs.

| Compound | Target | IC50 (nM) | Species | Reference |

| This compound | mGluR5 | ~3.2 | Rat | [3] |

| MPEP | mGluR5 | ~42 | Rat | [3] |

| MTEP | mGluR5 | ~147 | Rat | [3] |

| Fenobam | mGluR5 | ~602 | Rat | [3] |

Table 2: In Vitro Functional Potencies (IC50) of this compound and other mGluR5 NAMs.

Selectivity Profile

A screen of this compound against a panel of 64 functional receptors and enzymes identified two potential off-target binding sites at a 10 µM concentration: the monoamine oxidase-B (MAO-B) enzyme and the thromboxane A2 (TXA2) receptor.[2] However, subsequent binding affinity studies revealed a high degree of selectivity for mGluR5.[2]

| Compound | Off-Target | Ki (nM) | Selectivity (Off-Target Ki / mGluR5 Ki) | Reference |

| This compound | MAO-B | ~770 | ~1150-fold | [2] |

| This compound | TXA2 | ~2010 | ~3000-fold | [2] |

| MTEP | MAO-B | >10,000 | >300-fold | [2] |

| Fenobam | TXA2 | ~5500 | ~25-fold | [2] |

Table 3: Selectivity of this compound for mGluR5 over identified off-targets.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the binding and functional properties of this compound.

Rat Brain Membrane Preparation for Radioligand Binding Assays

This protocol describes the preparation of crude membrane fractions from rat brains, a common source of mGluR5 for in vitro binding studies.

Materials:

-

Male Sprague-Dawley rats

-

Whole brains (minus cerebellum)

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

-

Centrifuge (capable of 48,000 x g)

-

Homogenizer (e.g., Polytron)

Procedure:

-

Euthanize rats and rapidly dissect whole brains, removing the cerebellum.

-

Homogenize the brain tissue in 10 volumes of ice-cold homogenization buffer.

-

Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.

-

Discard the supernatant and resuspend the pellet in fresh ice-cold homogenization buffer.

-

Repeat the centrifugation and resuspension steps two more times.

-

After the final wash, resuspend the pellet in a known volume of buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

-

Store the membrane preparation in aliquots at -80°C until use.

mGluR5 Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for mGluR5 by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Rat brain membrane preparation (from Protocol 3.1)

-

Radioligand: e.g., [³H]MPEP or a similar mGluR5-selective radiolabeled antagonist

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, pH 7.4

-

Unlabeled MPEP (for non-specific binding determination)

-

This compound and other test compounds

-

96-well plates

-

Filtration apparatus with glass fiber filters (e.g., GF/B or GF/C)

-

Liquid scintillation counter and scintillation cocktail

Procedure:

-

In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane preparation.

-

Non-specific Binding: Assay buffer, radioligand, a high concentration of unlabeled MPEP (e.g., 10 µM), and membrane preparation.

-

Competition Binding: Assay buffer, radioligand, varying concentrations of this compound (typically from 10 pM to 100 µM), and membrane preparation.

-

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.[6]

Calcium Mobilization Functional Assay

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by an mGluR5 agonist.

Materials:

-

HEK293 cells stably expressing rat mGluR5

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

mGluR5 agonist (e.g., glutamate or quisqualate)

-

This compound

-

96- or 384-well black-walled, clear-bottom plates

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR)

Procedure:

-

Plate the HEK293-mGluR5 cells in the microplates and grow to confluency.

-

On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for 45-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Add varying concentrations of this compound to the wells and incubate for a predetermined period.

-

Add a fixed concentration of the mGluR5 agonist (typically an EC₈₀ concentration) to stimulate the receptor.

-

Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Analyze the data to determine the IC₅₀ of this compound for the inhibition of the agonist-induced calcium response.

Signaling Pathways and Visualizations

mGluR5 Downstream Signaling Pathway

Activation of mGluR5, a Gq/11-coupled receptor, initiates a canonical signaling cascade.[1][7] The binding of an agonist like glutamate leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).[7][8] IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium.[7] DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).[7][8] This pathway can further modulate the activity of other signaling molecules, including the mitogen-activated protein kinase (MAPK) cascade.[7] this compound, as a NAM, attenuates this entire signaling cascade by reducing the receptor's response to glutamate.

Caption: mGluR5 signaling cascade initiated by glutamate and inhibited by this compound.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in determining the binding affinity of a test compound using a competitive radioligand binding assay.

Caption: Workflow for determining binding affinity via radioligand assay.

Logical Relationship of this compound's Selectivity

This diagram illustrates the logical relationship of this compound's high selectivity for its primary target, mGluR5, over its identified off-targets.

Caption: High selectivity of this compound for mGluR5 over off-targets.

Conclusion

This compound is a valuable research tool for investigating the role of mGluR5 in various physiological and pathological processes. Its high potency and selectivity make it a superior alternative to older mGluR5 NAMs. This technical guide provides the essential information and methodologies for researchers to effectively utilize this compound in their studies and to further explore the therapeutic potential of mGluR5 modulation. The provided data and protocols serve as a foundation for the design and execution of robust experiments in the field of neuroscience and drug discovery.

References

- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel mGluR5 Antagonist, this compound, Inhibits Cocaine-Taking and Cocaine-Seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reversible Small Molecule Inhibitors of MAO A and MAO B with Anilide Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]

- 8. researchgate.net [researchgate.net]

Preclinical Profile of MFZ 10-7: A Novel mGluR5 Antagonist for Addiction Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The metabotropic glutamate receptor 5 (mGluR5) has emerged as a significant target in the development of pharmacotherapies for substance use disorders. Negative allosteric modulators (NAMs) of mGluR5 have demonstrated efficacy in preclinical models of addiction by attenuating drug-taking and drug-seeking behaviors.[1][2][3][4] This whitepaper provides a detailed overview of the preclinical research on MFZ 10-7, a novel and potent mGluR5 NAM. This compound has shown promise as a research tool and potential therapeutic agent due to its enhanced potency and selectivity compared to earlier compounds like MPEP, MTEP, and fenobam.[1][2] This document will summarize key quantitative data, outline experimental methodologies, and visualize critical pathways and workflows to facilitate further investigation into the therapeutic potential of this compound.

Core Data Summary

In Vitro Profile of this compound

This compound distinguishes itself from other mGluR5 NAMs with a superior in vitro profile, characterized by high potency and selectivity.[1][2] The following tables present a comparative summary of its binding affinity and functional potency.

Table 1: In Vitro Functional Potency of mGluR5 Negative Allosteric Modulators

| Compound | IC₅₀ (nM) |

| This compound | 1.22 |

| MPEP | 16 |

| MTEP | 56 |

| Fenobam | 229 |

Data sourced from Keck et al. (2014). IC₅₀ values represent the concentration of the compound that inhibits 50% of the glutamate-mediated calcium mobilization in cells expressing mGluR5.[2]

Table 2: In Vitro Binding Affinities of mGluR5 Negative Allosteric Modulators

| Compound | Kᵢ (nM) at mGluR5 |

| This compound | 0.67 |

| MTEP | 42 |

| Fenobam | 221 |

Data sourced from Keck et al. (2014). Kᵢ values represent the inhibitory constant, indicating the binding affinity of the compound to the mGluR5 receptor.[2]

In Vivo Behavioral Effects of this compound on Cocaine Addiction Models in Rats

Preclinical studies in rats have demonstrated the efficacy of this compound in reducing cocaine-taking and cocaine-seeking behaviors. The compound was administered intraperitoneally (i.p.).

Table 3: Effect of this compound on Intravenous Cocaine Self-Administration

| Treatment (i.p.) | Cocaine Dose (mg/kg/infusion) | % Change in Cocaine Self-Administration (vs. Vehicle) |

| This compound (3 mg/kg) | 0.5 | ↓ (Significant reduction) |

| This compound (10 mg/kg) | 0.5 | ↓↓ (Dose-dependent downward shift in dose-response curve) |

Data summarized from Keck et al. (2014). This compound produced a significant, dose-dependent reduction in cocaine self-administration.[2]

Table 4: Effect of this compound on Cocaine-Induced Reinstatement of Drug-Seeking Behavior

| Treatment (i.p.) | Active Lever Responding (vs. Vehicle) |

| This compound (3 mg/kg) | ↓ (Significant reduction) |

| This compound (10 mg/kg) | ↓↓ (Significant reduction) |

Data summarized from Keck et al. (2014). This compound significantly attenuated cocaine-primed reinstatement of drug-seeking behavior.[2]

Table 5: Effect of this compound on Cue-Induced Reinstatement of Cocaine-Seeking Behavior

| Treatment (i.p.) | Active Lever Responding (vs. Vehicle) |

| This compound (3 mg/kg) | ↓ (Significant reduction) |

| This compound (10 mg/kg) | ↓↓ (Significant reduction) |

Data summarized from Keck et al. (2014). This compound demonstrated a significant, dose-dependent inhibition of cue-induced cocaine-seeking.[2]

Notably, this compound did not affect basal locomotor activity, suggesting its effects on drug-seeking behavior are not due to sedation.[1][2] While this compound did lower the rate of oral sucrose self-administration, it did not alter the total intake, indicating a potential specificity for drug-related reward pathways over natural rewards.[1][2][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the key experimental protocols used in the preclinical evaluation of this compound.

In Vitro Assays

1. Radioligand Binding Assays:

-

Objective: To determine the binding affinity (Kᵢ) of this compound for the mGluR5 receptor.

-

Procedure:

-

Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human mGluR5 were prepared.

-

Membranes were incubated with a radiolabeled mGluR5 antagonist, such as [³H]MPEP, in the presence of varying concentrations of this compound.

-

Non-specific binding was determined in the presence of a high concentration of a non-radiolabeled antagonist.

-

Following incubation, the membranes were filtered and washed to separate bound from free radioligand.

-

The amount of radioactivity bound to the membranes was quantified using liquid scintillation counting.

-

Kᵢ values were calculated from the IC₅₀ values (concentration of this compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

-

2. Functional Assays (Calcium Mobilization):

-

Objective: To measure the functional potency (IC₅₀) of this compound in inhibiting glutamate-induced mGluR5 activation.

-

Procedure:

-

CHO cells expressing human mGluR5 were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Cells were pre-incubated with varying concentrations of this compound.

-

Glutamate was added to the cells to stimulate mGluR5, which leads to an increase in intracellular calcium.

-

The change in fluorescence, corresponding to the change in intracellular calcium concentration, was measured using a fluorometric imaging plate reader (FLIPR).

-

IC₅₀ values were determined by measuring the concentration of this compound that produced a 50% inhibition of the glutamate-induced calcium response.

-

In Vivo Behavioral Paradigms (Rat Models)

1. Intravenous Cocaine Self-Administration:

-

Objective: To assess the effect of this compound on the reinforcing properties of cocaine.

-

Procedure:

-

Male Wistar rats were surgically implanted with intravenous catheters.

-

Rats were trained to self-administer cocaine (e.g., 0.5 mg/kg/infusion) by pressing a lever in an operant chamber. Each lever press resulted in an infusion of cocaine.

-

Once stable responding was established, the effect of this compound was tested.

-

Rats were pretreated with this compound (e.g., 0, 3, or 10 mg/kg, i.p.) prior to the self-administration session.

-

The number of cocaine infusions earned was recorded and compared between treatment groups.

-

2. Reinstatement of Cocaine-Seeking Behavior:

-

Objective: To model relapse and evaluate the ability of this compound to prevent it.

-

Procedure:

-

Following the self-administration phase, rats underwent an extinction phase where lever presses no longer resulted in cocaine infusions. This continued until responding decreased to a low level.

-

Cocaine-Primed Reinstatement: After extinction, rats were pretreated with this compound or vehicle, followed by a priming injection of cocaine (e.g., 10 mg/kg, i.p.) to induce reinstatement of drug-seeking behavior (i.e., lever pressing).

-

Cue-Induced Reinstatement: Alternatively, after extinction, rats were presented with cocaine-associated cues (e.g., a light and a tone that were previously paired with cocaine infusion) to induce reinstatement. This compound or vehicle was administered prior to the cue presentation.

-

The number of responses on the previously active lever was measured as an index of drug-seeking.

-

3. Locomotor Activity:

-

Objective: To rule out sedative effects of this compound as a confounding factor in the behavioral assays.

-

Procedure:

-

Rats were administered this compound or vehicle.

-

Locomotor activity was measured in an open-field arena equipped with photobeam detectors.

-

Parameters such as distance traveled and number of beam breaks were recorded over a specific time period.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of mGluR5 and its Modulation by this compound

Caption: mGluR5 signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Preclinical Evaluation of this compound in Addiction Models

Caption: Workflow for assessing this compound's effects on cocaine addiction models.

Logical Relationship of this compound's Effects

Caption: Logical flow from mechanism of action to therapeutic potential of this compound.

Conclusion

The preclinical data on this compound strongly support its utility as a potent and selective mGluR5 negative allosteric modulator for investigating the role of glutamatergic neurotransmission in addiction.[1][2] Its ability to reduce cocaine-taking and seeking behaviors in rodent models, without causing sedation, highlights its potential as a lead compound for the development of novel pharmacotherapies for cocaine use disorder.[1][2] The detailed methodologies and data presented in this guide are intended to provide a comprehensive resource for researchers in the field and to encourage further studies to elucidate the full therapeutic scope of this compound and similar compounds.

References

- 1. A novel mGluR5 antagonist, this compound, inhibits cocaine-taking and cocaine-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel mGluR5 Antagonist, this compound, Inhibits Cocaine-Taking and Cocaine-Seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "A novel mGluR5 antagonist, this compound, inhibits cocaine-taking and cocai" by Thomas Keck, Mu-Fa Zou et al. [rdw.rowan.edu]

The Role of Metabotropic Glutamate Receptor 5 (mGluR5) in Cocaine Addiction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocaine use disorder remains a significant public health challenge with limited effective pharmacological treatments. Research into the neurobiological underpinnings of addiction has highlighted the critical role of the glutamate system, particularly the metabotropic glutamate receptor 5 (mGluR5), in the pathophysiology of cocaine addiction.[1] mGluR5 is a G-protein coupled receptor predominantly expressed postsynaptically in brain regions crucial for reward, motivation, and cognitive control, such as the nucleus accumbens (NAc), prefrontal cortex (PFC), and striatum.[2][3] Its involvement in synaptic plasticity, interaction with the dopamine system, and modulation of drug-seeking behaviors has positioned it as a promising therapeutic target for the development of novel treatments for cocaine addiction.[2]

This technical guide provides an in-depth overview of the role of mGluR5 in cocaine addiction studies, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the complex signaling pathways involved.

mGluR5 Signaling Pathways in the Context of Cocaine Addiction

mGluR5 activation by glutamate initiates a cascade of intracellular signaling events that are crucial for synaptic plasticity.[2] These receptors are physically and functionally linked to other key receptors and scaffolding proteins, and their signaling is significantly altered by cocaine exposure.

Activation of mGluR5, a Gq/G11-coupled receptor, leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2] These downstream effectors modulate the function of various ion channels and receptors, including NMDA and AMPA receptors, thereby influencing synaptic strength and neuronal excitability.[2]

Cocaine-induced adaptations in mGluR5 signaling are complex and region-specific. In the nucleus accumbens and prefrontal cortex, increased mGluR5 expression and signaling are associated with enhanced responsiveness to drug-associated cues and persistent drug-seeking behavior. The interplay between mGluR5 and the dopamine system, particularly dopamine D1 receptors, is a key element in the neurobiological changes that drive cocaine addiction.[4] mGluR5 activation can modulate the activity of D1 receptors, influencing downstream signaling pathways.

Furthermore, mGluR5 signaling is intricately linked with the endocannabinoid (eCB) system.[2] Activation of postsynaptic mGluR5 can trigger the synthesis and release of endocannabinoids, which act as retrograde messengers to suppress presynaptic neurotransmitter release.[5] Cocaine administration has been shown to disrupt this eCB-mediated synaptic plasticity.[5]

The scaffolding protein Homer plays a critical role in localizing mGluR5 at the postsynaptic density and coupling it to its signaling partners, including IP3 receptors and other glutamate receptors.[6][7] Cocaine-induced alterations in Homer proteins can affect mGluR5 trafficking and signaling, contributing to the neuroplastic changes underlying addiction.[3][6]

Caption: mGluR5 signaling cascade and its interaction with the dopamine and endocannabinoid systems in the context of cocaine addiction.

Preclinical Evidence for the Role of mGluR5 in Cocaine Addiction

A substantial body of preclinical research using animal models has implicated mGluR5 in various aspects of cocaine addiction, including the rewarding effects of the drug, the motivation to self-administer it, and relapse to drug-seeking behavior.

Cocaine Self-Administration

The self-administration paradigm is a gold-standard behavioral assay to study the reinforcing properties of drugs. In this model, animals learn to perform an operant response (e.g., lever pressing) to receive an intravenous infusion of a drug. Studies have consistently shown that negative allosteric modulators (NAMs) of mGluR5, such as MPEP (2-methyl-6-(phenylethynyl)pyridine) and MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine), reduce cocaine self-administration in rodents and non-human primates.[6][8][9][10][11]

| Compound | Animal Model | Dose Range | Effect on Cocaine Self-Administration | Citation |

| MPEP | Rats | 10-20 mg/kg | Dose-dependent decrease in cocaine infusions. | [12] |

| MTEP | Rats | 0.1-1 mg/kg | Dose-dependent attenuation of cocaine self-administration. | [6] |

| Mavoglurant | Rats | 1-10 mg/kg | Dose-dependent reduction in escalated cocaine self-administration. | [8] |

| MFZ 10-7 | Rats | 3-10 mg/kg | Inhibition of intravenous cocaine self-administration. | [9][10][13] |

Conditioned Place Preference (CPP)

The CPP paradigm assesses the rewarding properties of a drug by pairing its administration with a specific environmental context. Animals will subsequently spend more time in the drug-paired environment, indicating a conditioned preference. While some early studies suggested that mGluR5 knockout mice do not develop a CPP for cocaine, more recent findings indicate a modulatory rather than a necessary role for mGluR5 in the conditioned rewarding effects of cocaine.[14][15] However, mGluR5 antagonists have been shown to block the acquisition and expression of cocaine-induced CPP.[1]

| Compound | Animal Model | Dose Range | Effect on Cocaine CPP | Citation |

| MPEP | Mice | 1-20 mg/kg | Reduced the conditioned rewarding effects of cocaine. | [2] |

| MTEP | Mice | N/A | Dissociated the acquisition of predictive and incentive motivational properties of reward-paired stimuli. | [1] |

Reinstatement of Cocaine-Seeking

The reinstatement model is used to study relapse to drug-seeking behavior. After an animal has learned to self-administer cocaine, the drug is withheld, and the operant response is extinguished. Reinstatement of drug-seeking can then be triggered by a priming injection of the drug, presentation of drug-associated cues, or exposure to stress. mGluR5 antagonists have been shown to be effective in attenuating reinstatement of cocaine-seeking triggered by both drug priming and conditioned cues.[6][12]

| Compound | Animal Model | Dose Range | Effect on Reinstatement of Cocaine-Seeking | Citation |

| MPEP | Rats | 1-3 mg/kg | Attenuated cocaine priming-induced reinstatement. | [6] |

| MTEP | Rats | 0.1-1 mg/kg | Dose-dependently attenuated cocaine priming- and cue-induced reinstatement. | [6] |

| This compound | Rats | 3-10 mg/kg | Inhibited cocaine-induced reinstatement of drug-seeking behavior. | [9][10][13] |

Clinical Evidence for Targeting mGluR5 in Cocaine Use Disorder

The promising preclinical findings have led to the investigation of mGluR5 antagonists in clinical trials for the treatment of cocaine use disorder.

Positron Emission Tomography (PET) Imaging Studies

PET imaging studies in humans have provided further evidence for the involvement of mGluR5 in cocaine addiction. These studies have utilized radiotracers such as [11C]ABP688 and [18F]FPEB to visualize and quantify mGluR5 availability in the brain.[16][17][18][19][20][21] A consistent finding is a reduction in mGluR5 availability in individuals with cocaine use disorder compared to healthy controls, suggesting that chronic cocaine use leads to a downregulation of these receptors.[16]

Clinical Trials with Mavoglurant

Mavoglurant (AFQ056), a selective mGluR5 negative allosteric modulator, has been evaluated in a phase 2 clinical trial for the treatment of cocaine use disorder.[22][23][24][25]

| Trial Identifier | Drug | Phase | Number of Participants | Key Findings | Citation |

| CAFQ056X2201 | Mavoglurant | 2 | 68 | Reduced proportion of cocaine use days, lower urine benzoylecgonine concentrations, and reduced alcohol consumption compared to placebo. | [22][23][24][25] |

In this randomized, placebo-controlled trial, participants receiving mavoglurant (up to 200 mg twice daily for 98 days) showed a significant reduction in cocaine use.[23][25] The treatment was generally well-tolerated, with the most common adverse events being headache, dizziness, and nausea.[23] These findings provide the first clinical evidence that targeting mGluR5 may be a viable therapeutic strategy for cocaine addiction.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and interpretation of research findings. Below are outlines of key methodologies used in the study of mGluR5 and cocaine addiction.

Cocaine Self-Administration in Rats

This protocol describes the procedure for establishing and testing the effects of a compound on cocaine self-administration.

Caption: A typical workflow for a cocaine self-administration experiment in rats.

-

Surgery and Recovery:

-

Rats are anesthetized and surgically implanted with an indwelling catheter in the jugular vein.

-

The catheter is passed subcutaneously to the back of the animal, where it is attached to a connector.

-

Animals are allowed to recover for at least one week post-surgery.

-

-

Acquisition of Self-Administration:

-

Rats are placed in operant conditioning chambers equipped with two levers.

-

Pressing the "active" lever results in the intravenous infusion of cocaine (e.g., 0.75 mg/kg in 0.1 mL of saline over 5 seconds) and the presentation of a conditioned stimulus (e.g., a light and/or tone).

-

Pressing the "inactive" lever has no programmed consequences.

-

Sessions are typically 2 hours long and are conducted daily.

-

Acquisition is usually established on a fixed-ratio 1 (FR1) schedule of reinforcement (one lever press results in one infusion).

-

-

Maintenance and Testing:

-

Once stable responding is achieved, the schedule of reinforcement may be changed (e.g., to an FR5 schedule, where five lever presses are required for an infusion).

-

To test the effect of an mGluR5 antagonist, animals are pre-treated with the compound or vehicle at a specified time before the self-administration session.

-

The number of infusions earned and the number of active and inactive lever presses are recorded and analyzed.

-

Conditioned Place Preference (CPP) in Mice

This protocol outlines the procedure for assessing the rewarding effects of cocaine using a CPP paradigm.[1][14][26][27]

Caption: The experimental workflow for a conditioned place preference study.

-

Apparatus:

-

A three-chambered apparatus is typically used, with two larger conditioning chambers distinguished by visual and tactile cues (e.g., different wall colors and floor textures) and a smaller, neutral central chamber.

-

-

Habituation and Pre-Test:

-

Mice are allowed to freely explore the entire apparatus for a set period (e.g., 15 minutes) to habituate them to the environment.

-

A pre-test is conducted to determine any baseline preference for one of the conditioning chambers. The time spent in each chamber is recorded.

-

-

Conditioning:

-

The conditioning phase typically lasts for 4-8 days.

-

On alternate days, mice receive an injection of cocaine (e.g., 10 mg/kg, i.p.) and are confined to one of the conditioning chambers for a set period (e.g., 30 minutes).

-

On the other days, they receive a saline injection and are confined to the opposite chamber.

-

The drug-paired chamber is counterbalanced across animals to avoid any confounding effects of chamber preference.

-

-

Post-Test:

-

Following the conditioning phase, a post-test is conducted where the mice are placed in the central chamber and allowed to freely explore the entire apparatus for a set period.

-

The time spent in each of the conditioning chambers is recorded.

-

A significant increase in the time spent in the cocaine-paired chamber compared to the pre-test indicates a conditioned place preference.

-

Electrophysiology: mGluR5-Dependent Long-Term Depression (LTD)

This protocol describes the method for inducing and measuring mGluR5-dependent LTD in brain slices, a form of synaptic plasticity implicated in cocaine-induced neuroadaptations.[28][29][30]

-

Brain Slice Preparation:

-

Mice or rats are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Coronal slices (e.g., 300 µm thick) containing the brain region of interest (e.g., nucleus accumbens or prefrontal cortex) are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour.

-

-

Electrophysiological Recordings:

-

A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.

-

Whole-cell patch-clamp recordings are made from neurons in the target brain region.

-

Excitatory postsynaptic currents (EPSCs) are evoked by stimulating afferent fibers with a bipolar electrode.

-

-

LTD Induction and Measurement:

-

A stable baseline of EPSCs is recorded for at least 10-20 minutes.

-

mGluR5-dependent LTD is induced by bath application of a group I mGluR agonist, such as DHPG ((S)-3,5-Dihydroxyphenylglycine; e.g., 50-100 µM for 5-10 minutes).

-

EPSCs are continuously monitored for at least 40-60 minutes after DHPG washout.

-

LTD is quantified as the percentage reduction in the EPSC amplitude from the baseline.

-

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of freely moving animals.[31][32][33][34][35]

-

Surgery and Probe Implantation:

-

Rats are anesthetized and a guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., the nucleus accumbens).

-

The cannula is secured to the skull with dental cement.

-

Animals are allowed to recover for several days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with aCSF at a slow, constant rate (e.g., 1-2 µL/min).

-

After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).

-

-

Neurochemical Analysis:

-

The concentration of neurotransmitters (e.g., dopamine and glutamate) in the dialysate samples is measured using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.

-

The effects of cocaine administration on extracellular neurotransmitter levels can be assessed by analyzing samples collected before, during, and after drug delivery.

-

Conclusion

The metabotropic glutamate receptor 5 has emerged as a key player in the neurobiology of cocaine addiction. Extensive preclinical research has demonstrated its critical role in cocaine reward, reinforcement, and relapse. These findings are supported by clinical PET imaging studies showing alterations in mGluR5 availability in individuals with cocaine use disorder. The promising results from the phase 2 clinical trial of the mGluR5 antagonist mavoglurant provide strong evidence that targeting this receptor is a viable therapeutic strategy.

This technical guide has provided a comprehensive overview of the current state of knowledge regarding the role of mGluR5 in cocaine addiction, from the molecular signaling pathways to clinical applications. The detailed experimental protocols and structured data presentation are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to advance our understanding and treatment of this devastating disorder. Further research is warranted to fully elucidate the complex mechanisms by which mGluR5 modulates cocaine's effects and to optimize the development of mGluR5-based therapeutics for cocaine addiction.

References

- 1. scivisionpub.com [scivisionpub.com]

- 2. The Role of Metabotropic Glutamate Receptor Subtype 5 in Mouse Models of Cocaine Addiction [scivisionpub.com]

- 3. Neuroadaptations in the cellular and postsynaptic group 1 metabotropic glutamate receptor mGluR5 and Homer proteins following extinction of cocaine self-administration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Incentive Learning Underlying Cocaine-Seeking Requires mGluR5 Receptors Located on Dopamine D1 Receptor-Expressing Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Endocannabinoid-mediated synaptic plasticity and addiction-related behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabotropic glutamate receptor 5 (mGluR5) antagonists attenuate cocaine priming- and cue-induced reinstatement of cocaine seeking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of mGluR5 Neurotransmission in Reinstated Cocaine-seeking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The mGlu5 receptor negative allosteric modulator mavoglurant reduces escalated cocaine self-administration in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Novel mGluR5 Antagonist, this compound, Inhibits Cocaine-Taking and Cocaine-Seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel mGluR5 antagonist, this compound, inhibits cocaine-taking and cocaine-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. rdw.rowan.edu [rdw.rowan.edu]

- 14. arxiv.org [arxiv.org]

- 15. [PDF] mGluR5 knockout mice exhibit normal conditioned place-preference to cocaine | Semantic Scholar [semanticscholar.org]

- 16. Plasma endocannabinoids in cocaine dependence and their relation to cerebral metabotropic glutamate receptor 5 density - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. Investigation of Cocaine Addiction Using mGluR5 PET and fMRI [ctv.veeva.com]

- 19. [18F]-Fluorodeoxyglucose-Positron Emission Tomography in Rats with Prolonged Cocaine Self-Administration Suggests Potential Brain Biomarkers for Addictive Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]